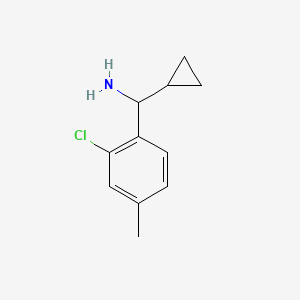
1,2,3,4-四氢异喹啉-8-胺盐酸盐
描述
1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride is a chemical compound with the CAS Number: 1447606-38-3 . It has a molecular weight of 184.67 .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride and its analogs has been discussed in various studies . One commonly used method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The linear formula of 1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride is C9H13ClN2 . The Inchi Code is 1S/C9H12N2.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6,10H2;1H .Physical And Chemical Properties Analysis
The compound is stored at a temperature of 2-8°C . The physical form of the compound is not mentioned in the search results.科学研究应用
内源性存在和帕金森病
1,2,3,4-四氢异喹啉及其衍生物已被确定为脑中的内源性胺。Kohno、Ohta 和 Hirobe (1986) 报告了这些胺在未经处理的大鼠大脑中的存在,表明与帕金森病有潜在联系 (Kohno, Ohta, & Hirobe, 1986)。同样,Kotake 等人 (1995) 在帕金森病患者的脑脊液中发现了高水平的某些四氢异喹啉衍生物 (Kotake et al., 1995)。
化学合成和应用
Bolchi 等人 (2013) 展示了 1-苯基-1,2,3,4-四氢异喹啉的消旋化过程,这是制备药物索利那新的一种关键中间体,突出了其在药物合成中的潜力 (Bolchi et al., 2013)。Zhu 和 Seidel (2017) 探索了涉及 1,2,3,4-四氢异喹啉的氧化还原中性环化,揭示了其在双 C-H 键官能化中的用途 (Zhu & Seidel, 2017)。
药理学研究
Zára-Kaczián 等人 (1986) 研究了四氢异喹啉衍生物中的构效关系,发现了在抗抑郁作用中的潜在应用 (Zára-Kaczián et al., 1986)。此外,Weber、Kuklinski 和 Gmeiner (2000) 研究了由 N,N-二苄基保护的 β-氨基醇形成四氢异喹啉,这可能是 β-氨基酸合成中的有用中间体 (Weber, Kuklinski, & Gmeiner, 2000)。
神经保护的潜力
Kotake 等人 (2005) 报告了 1-甲基-1,2,3,4-四氢异喹啉在培养的大鼠中脑神经元中的神经保护作用,为其在治疗帕金森病中的潜在应用提供了见解 (Kotake et al., 2005)。
安全和危害
作用机制
Target of Action
1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride is a compound that has been found to have diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
It is known that this compound, like other 1,2,3,4-tetrahydroisoquinolines, exerts its effects through interactions with its targets .
Biochemical Pathways
1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride is known to affect various biochemical pathways due to its diverse biological activities
Result of Action
It is known that this compound has diverse biological activities against various infective pathogens and neurodegenerative disorders .
生化分析
Biochemical Properties
1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase and catechol-O-methyltransferase . These interactions can influence the levels of neurotransmitters in the brain, thereby affecting mood and cognitive functions. Additionally, 1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride can bind to certain receptors, modulating their activity and influencing signal transduction pathways.
Cellular Effects
The effects of 1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Moreover, 1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride can modulate the expression of genes involved in stress response, inflammation, and cell survival, thereby impacting cellular homeostasis and function.
Molecular Mechanism
At the molecular level, 1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . For instance, it may inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters like dopamine and serotonin. Additionally, 1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride can influence gene expression by modulating transcription factors and epigenetic modifications, thereby affecting the synthesis of proteins involved in cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of 1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and safety . In vitro and in vivo studies have shown that 1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride can have long-term effects on cellular function, including changes in cell viability, proliferation, and differentiation. These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as neuroprotection and anti-inflammatory properties . At high doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant side effects.
Metabolic Pathways
1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, 1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride can affect metabolic flux and metabolite levels, thereby impacting cellular energy production and homeostasis.
Transport and Distribution
The transport and distribution of 1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride within cells and tissues are critical for its biological activity. It can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, such as the cytoplasm, nucleus, and mitochondria. The distribution of 1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride can influence its interactions with biomolecules and its overall efficacy.
Subcellular Localization
The subcellular localization of 1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride plays a crucial role in its activity and function . It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the subcellular localization of 1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride can affect its interactions with other biomolecules and its overall biological activity.
属性
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-8-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAWHHCFFKQULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




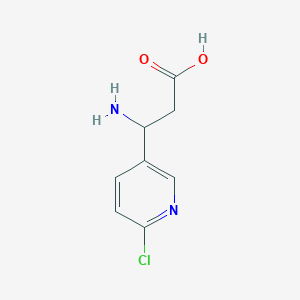

![2-Oxa-5-azaspiro[3.5]nonane](/img/structure/B1395922.png)
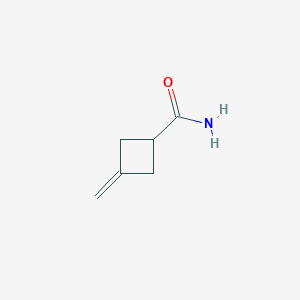
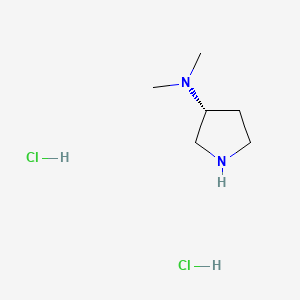

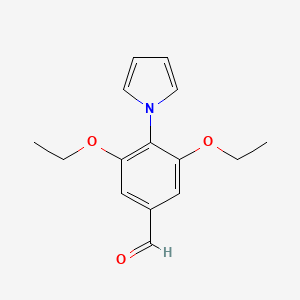

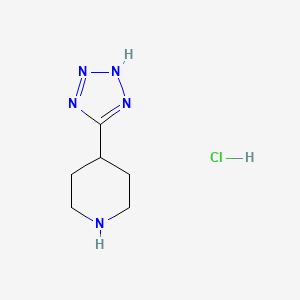
![6-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395933.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1395936.png)
![6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1395937.png)
